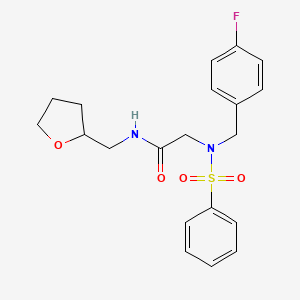![molecular formula C21H25F3N2O B4019741 2-{1-benzyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4019741.png)
2-{1-benzyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol
Descripción general
Descripción
Synthesis Analysis The synthesis of compounds similar to 2-{1-benzyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol involves multi-step organic reactions, starting with the reaction of halogenated benzene derivatives and 2-hydroxyethylpiperazine under optimized conditions. For instance, the preparation of related piperazine derivatives has been demonstrated through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, yielding the product in significant purity after optimization of reaction conditions such as mole ratio, temperature, and time (Wang Jin-peng, 2013).
Molecular Structure Analysis The molecular structure and conformation of piperazine derivatives are crucial for their chemical behavior and interactions. Studies involving crystallography and spectroscopic methods like X-ray diffraction, Raman, and FTIR have provided insights into the hydrogen bonding and charge distribution within similar molecules. These analyses help understand the stability and reactivity of the compound (Z. Dega‐Szafran et al., 2017).
Chemical Reactions and Properties Chemical reactions involving piperazine derivatives are influenced by their functional groups. Benzylation reactions, for example, have been successfully carried out using stable organic salts, demonstrating the compound's reactivity towards the formation of benzyl ethers (Kevin W. C. Poon & G. Dudley, 2006). Additionally, etherification of benzyl alcohols into their methyl or ethyl ethers showcases the chemoselective conversion capabilities of piperazine derivatives (Li-li Sun et al., 2008).
Physical Properties Analysis The physical properties of piperazine derivatives, such as solvability, crystallinity, and melting points, are determined through their molecular structure. The presence of specific functional groups and the overall molecular geometry affect these properties significantly, as seen in studies involving crystalline forms and solvation effects (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, are influenced by the electronic structure of piperazine derivatives. Quantum chemical calculations and spectroscopic analyses provide insights into the molecular orbitals, charge distribution, and potential energy surfaces, which are essential for understanding the chemical behavior of such compounds (R. Mekala et al., 2015).
Propiedades
IUPAC Name |
2-[1-benzyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O/c22-21(23,24)19-8-6-18(7-9-19)14-25-11-12-26(20(16-25)10-13-27)15-17-4-2-1-3-5-17/h1-9,20,27H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRPHPHFMFXLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)C(F)(F)F)CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-Benzyl-4-[4-(trifluoromethyl)benzyl]piperazin-2-yl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019665.png)
![4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4019671.png)

![1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B4019695.png)
![7,7-dimethyl-N-(4-nitrophenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4019708.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4019716.png)
![N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4019717.png)
![N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-3-(4-methylphenyl)-1-propanamine](/img/structure/B4019728.png)
![1-{3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B4019734.png)

![1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4019740.png)

![7-isopropyl-1-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4019758.png)